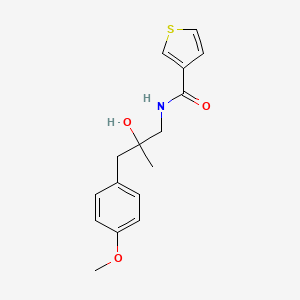

![molecular formula C10H14O3 B2369754 Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate CAS No. 78478-61-2](/img/structure/B2369754.png)

Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate

Übersicht

Beschreibung

“Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate” is a chemical compound with the molecular formula C₁₀H₁₄O₃ . It has a molecular weight of 182.09 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis

The molecular structure of “Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate” can be represented by the SMILES notation: COC(C(CC1CC2)C2CC1=O)=O .Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate” are not available, related compounds have been synthesized using a tandem reaction .Wissenschaftliche Forschungsanwendungen

- Researchers have developed a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. These compounds exhibit excellent enantioselectivities under metal-free, mild, and operationally simple conditions . This synthetic method is valuable for accessing diverse bicyclic structures.

- Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate serves as a bioisostere of the phenyl ring. Such substitutions can improve physicochemical properties, enhance metabolic stability, and reduce lipophilicity in drug molecules . This bioisosteric approach aids drug discovery efforts.

- Bicyclo[2.2.2]octane-1-carboxylate is an early-stage key intermediate in the synthesis of natural products like platencin. Platencin, an antibiotic, exhibits broad-spectrum antibacterial activity against Gram-positive pathogens. Efforts to develop analogues for improved in vivo efficacy are ongoing .

- Researchers aim to prepare gram-scale quantities of bicyclo[2.2.2]octane-1-carboxylate under straightforward conditions. This compound serves as a versatile building block for diverse natural product synthesis, making it valuable for diversity-oriented approaches .

- The saturated bioisostere, such as methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate, expands the available chemical space for drug-like molecules. Libraries enriched with such bicyclic scaffolds aid in hit identification during drug discovery projects .

- Exploring the reactivity and functionalization of bicyclo[2.2.2]octane-1-carboxylates can lead to novel bioactive compounds. Researchers investigate their interactions with biological targets, potential therapeutic applications, and structure-activity relationships .

Enantioselective Synthesis

Bioisostere Design

Natural Product Analogues

Diversity-Oriented Synthesis

Library Enrichment

Chemical Biology and Medicinal Chemistry

Eigenschaften

IUPAC Name |

methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPKSKFPVYAYCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2CCC1CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-nitrobenzenecarboxylate](/img/structure/B2369673.png)

![[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2369678.png)

![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2369679.png)

![2-[4-(Chloroacetyl)piperazin-1-yl]pyrimidine](/img/structure/B2369681.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2369682.png)

![N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2369685.png)

![3-Methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B2369687.png)

![3-(6-cyclopropylimidazo[2,1-b]thiazol-3-yl)-N-(2-ethylphenyl)propanamide](/img/structure/B2369691.png)

![N-[2-(4-Cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2369693.png)

![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2369694.png)